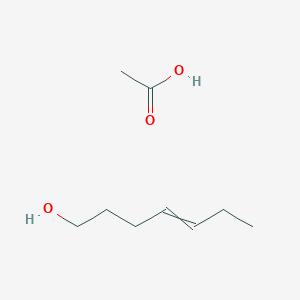
methyl N'-(2-bromoethyl)-N-cyanocarbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N’-(2-bromoethyl)-N-cyanocarbamimidothioate is a chemical compound with a unique structure that includes a bromoethyl group, a cyanocarbamimidothioate moiety, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-(2-bromoethyl)-N-cyanocarbamimidothioate typically involves the reaction of methyl isothiocyanate with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3NCS+BrCH2CH2NH2→CH3N(C(NH)NH2)CSCH2CH2Br
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N’-(2-bromoethyl)-N-cyanocarbamimidothioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Addition Reactions: The cyanocarbamimidothioate moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield a hydroxyl derivative of the compound.
Applications De Recherche Scientifique
Methyl N’-(2-bromoethyl)-N-cyanocarbamimidothioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl N’-(2-bromoethyl)-N-cyanocarbamimidothioate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The cyanocarbamimidothioate moiety can interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N’-(2-chloroethyl)-N-cyanocarbamimidothioate
- Methyl N’-(2-iodoethyl)-N-cyanocarbamimidothioate
- Methyl N’-(2-fluoroethyl)-N-cyanocarbamimidothioate
Uniqueness
Methyl N’-(2-bromoethyl)-N-cyanocarbamimidothioate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Numéro CAS |
76226-06-7 |
|---|---|
Formule moléculaire |
C5H8BrN3S |
Poids moléculaire |
222.11 g/mol |
Nom IUPAC |
methyl N'-(2-bromoethyl)-N-cyanocarbamimidothioate |
InChI |
InChI=1S/C5H8BrN3S/c1-10-5(9-4-7)8-3-2-6/h2-3H2,1H3,(H,8,9) |
Clé InChI |
SQVABBBCSYMEBF-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NCCBr)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
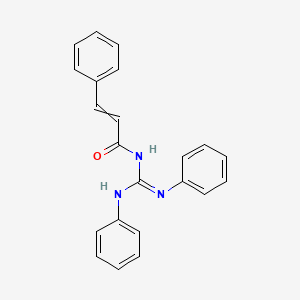
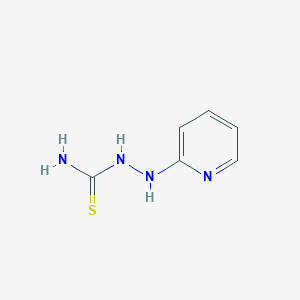
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
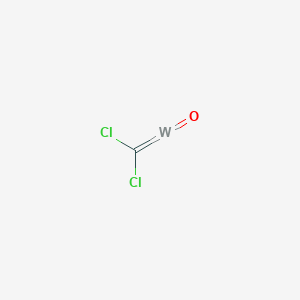
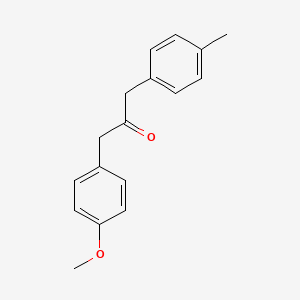
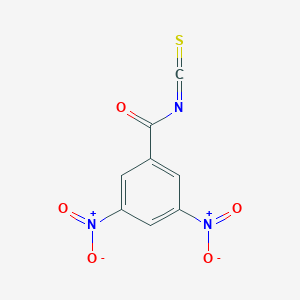
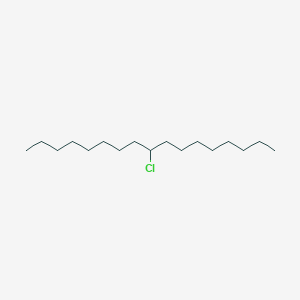
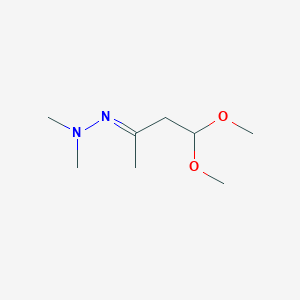
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
